PTP1B Inhibition Affinity (Ki): 6-Ethoxy vs. 6-Methyl Head-to-Head Comparison
In a human recombinant PTP1B enzymatic assay, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CHEMBL401525) displayed a Ki of 2.04×10⁴ nM. Its direct analog, N-(6-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CHEMBL401612), tested under identical conditions, exhibited a Ki of 7.10×10³ nM [1]. This corresponds to a 2.87-fold difference in binding affinity, demonstrating that the 6-ethoxy substituent significantly reduces PTP1B affinity compared to the 6-methyl congener.
| Evidence Dimension | PTP1B inhibition Ki |
|---|---|
| Target Compound Data | Ki = 2.04×10⁴ nM (20.4 µM) |
| Comparator Or Baseline | N-(6-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide: Ki = 7.10×10³ nM (7.1 µM) |
| Quantified Difference | 2.87-fold higher Ki (lower affinity) for the 6-ethoxy compound |
| Conditions | Human recombinant PTP1B expressed in E. coli TB1; double reciprocal plot analysis |
Why This Matters
Procurement decisions must account for the fact that the 6-ethoxy analog is not a potency-equivalent substitute for the 6-methyl analog; using the wrong analog will introduce a ~3-fold error in target engagement, invalidating SAR or screening conclusions.
- [1] BindingDB. Entry 50028637: CHEMBL401525 and CHEMBL401612. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50028637 (accessed 2024). View Source
